molecular formula C15H13NO2 B016168 (R)-(-)-4-(2,3-Epoxypropoxy)carbazole CAS No. 95093-96-2

(R)-(-)-4-(2,3-Epoxypropoxy)carbazole

Cat. No. B016168
CAS RN: 95093-96-2
M. Wt: 239.27 g/mol
InChI Key: SVWKIGRDISDRLO-SNVBAGLBSA-N
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Description

Synthesis Analysis

The synthesis of carbazole derivatives, including (R)-(-)-4-(2,3-Epoxypropoxy)carbazole, often involves Rhodium-catalyzed C-H activation and annulation processes. Studies report the successful development of substituted carbazoles and 4H-oxepino[2,3,4,5-def]carbazoles through formal Rh(iii)-catalyzed cycloaddition with alkynes, exhibiting sequential cleavage and annulation steps (Zhou, Li, & Wang, 2017). Additionally, a method for synthesizing bifunctional oligoetherols with the carbazole ring, starting from carbazole and epichlorohydrine, has been developed, leading to compounds well-suited for further reactions (Lubczak, 2008).

Molecular Structure Analysis

The molecular structure of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole derivatives has been extensively studied using various spectroscopic techniques. For instance, new carbazolyl derivatives with pendant stable radicals have been synthesized, and their EPR spectra, electrochemical properties, absorption spectra, and luminescent properties have been explored, showing significant electrochemical amphotericity and luminescence in the red spectral band (Velasco et al., 2007).

Chemical Reactions and Properties

(R)-(-)-4-(2,3-Epoxypropoxy)carbazole undergoes various chemical reactions, leading to the formation of novel compounds with interesting properties. Photocopolymerization studies have highlighted the compound's ability to form cross-linked structures when reacted with tetrahydrofuran, demonstrating the influence of temperature and comonomer ratios on the conversion rates and the specific rate of consumption (Budreckien et al., 2001).

Physical Properties Analysis

The physical properties of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole and its derivatives have been a subject of study, particularly in the context of their photoluminescence. For instance, the photoluminescence of epoxy resin modified by carbazole and its halogen derivative at low temperatures showed significant fluorescence and phosphorescence components, with variations observed upon the chemical bonding of heavy atoms (Mandowska, Mandowski, & Tsvirko, 2009).

Chemical Properties Analysis

The chemical properties of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole, such as its reactivity in polymerization and cross-linking reactions, have been explored. Studies have shown that bifunctional carbazolyl-containing monomers, prepared from the compound, undergo cationic photo-initiated polymerization, leading to cross-linked systems with low glass transition temperatures and specific ionization potentials, highlighting their potential application in various fields (Lengvinaite et al., 2009).

Scientific Research Applications

Polymer Modification and Stabilization

(R)-(-)-4-(2,3-Epoxypropoxy)carbazole has been identified as an effective colorant and thermal stabilizer in polymer blends, particularly in poly(vinyl chloride) (PVC). It contributes to the stabilization of PVC by hindering the evolution of hydrogen chloride, potentially through an aromatic alkylation reaction (Pielichowski & Hamerton, 1998).

Synthesis and Properties of Carbazole-Containing Polymers

N-(2,3-epoxypropyl)carbazoles and their oligomers have been examined for their physicochemical, optical, photophysical, and electrical properties. These compounds and the polymers derived from them are of interest due to their practical applications in various fields (Akhmedov et al., 1990).

Development of Novel Immunosenors

4-aminobenzoic acid-reduced graphene oxide nanocomposites, involving the epoxy ring opening reaction of (R)-(-)-4-(2,3-Epoxypropoxy)carbazole, have been used to develop electrochemical immunosensors for sensitive detection of contaminants like aflatoxin B1 in food products. This highlights its potential in creating advanced sensing materials (Shi et al., 2020).

Enhancement of Photoluminescence in Materials

Studies have shown that the addition of 9-(2,3epoxypropyl)carbazole to epoxy resins can significantly enhance their photoluminescence properties, which is crucial for applications in optoelectronics and display technologies (Mandowska et al., 2009).

Application in Polyurethanes

The epoxide ring of 9-(2,3-epoxypropyl)carbazole can react to form oligoetherols, which are then used to synthesize linear polyurethanes. These compounds demonstrate potential for creating versatile and customizable polyurethane materials (Lubczak, 2008).

Electron Transfer in Enzymatic Systems

(R)-(-)-4-(2,3-Epoxypropoxy)carbazole is also relevant in biological contexts, such as in the study of electron transfer between ferredoxin and oxygenase components in the Rieske nonheme iron oxygenase system, which is essential for understanding enzymatic reactions at a molecular level (Ashikawa et al., 2006).

Future Directions

The future directions of research involving “®-(-)-4-(2,3-Epoxypropoxy)carbazole” are not specified in the search results. Given its use in proteomics research , it may be involved in studies of protein structure and function, disease mechanisms, drug discovery, and more.

properties

IUPAC Name

4-[[(2R)-oxiran-2-yl]methoxy]-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWKIGRDISDRLO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538537
Record name 4-{[(2R)-Oxiran-2-yl]methoxy}-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-4-(2,3-Epoxypropoxy)carbazole

CAS RN

95093-96-2
Record name 4-[(2R)-2-Oxiranylmethoxy]-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95093-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[(2R)-Oxiran-2-yl]methoxy}-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Carvedilol (4 g) was dissolved in 76 mL dioxane at room temperature, and 110 mL of water were added in portions of about 10 mL to the stirred solution. The resulting solution was left at room temperature without stirring for about 15 h, then the crystalline precipitate which had formed was filtered through a buchner funnel and dried in desiccator at room temperature (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
76 mL
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solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Carvedilol (4 g) was dissolved in 267 mL dioxane/water in the ratio 1:1.4 respectively by heating the mixture under stirring at 55° C. water bath. The resulting solution was left at room temperature without stirring for about 15 h then the crystals were filtered through a buchner funnel and dried in a desiccator (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
267 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Doze, A Van Waarde, TJ Tewson, W Vaalburg… - Neurochemistry …, 2002 - Elsevier
The β-adrenergic receptor ligand (S)-4-(3-(2′-[ 18 F ] -fluoroethylamino)-2-hydroxypropoxy)-carbazol ((S)-[ 18 F ] -fluoroethylcarazolol) was prepared by reaction of [ 18 F ] -…

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